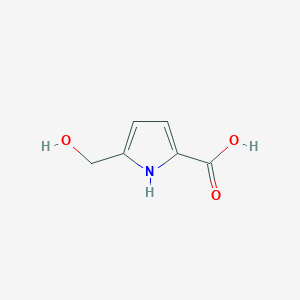

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-2,7-8H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYCUUTMFTJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717740 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-76-2 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of pyrrole compounds exhibit notable antibacterial activities. For instance, aconicaramide, a derivative related to 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid, demonstrated moderate antibacterial effects against M. caseolyticus and S. aureus . This suggests that this compound and its derivatives could serve as potential candidates for developing new antibacterial agents.

DNA Gyrase Inhibition

Recent studies have highlighted the role of pyrrole derivatives in inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds structurally related to this compound have shown low nanomolar inhibition against Escherichia coli DNA gyrase, indicating their potential as broad-spectrum antibacterial agents .

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry for drug development. Its ability to form derivatives with enhanced biological activity allows researchers to explore modifications that could improve efficacy and reduce toxicity.

Case Studies

- Synthesis of Halogen-Doped Pyrroles : A study demonstrated the synthesis of halogen-substituted pyrrole building blocks from this compound, which were then tested for their ability to inhibit bacterial DNA gyrase. These compounds exhibited promising antibacterial activity, showcasing the utility of this compound in creating effective pharmaceutical agents .

- Maillard Reaction Products : The Maillard reaction involving this compound has been studied for its potential to produce bioactive compounds with antioxidant properties. The reaction products showed varying degrees of reducing ability, indicating their potential application in food chemistry and nutraceuticals .

Potential in Nutraceuticals

Given its antioxidant properties demonstrated through various reactions, this compound may find applications in nutraceutical formulations aimed at enhancing health through diet. Its role in reducing oxidative stress could be particularly beneficial in developing functional foods or dietary supplements.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence biological processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Ring

Table 1: Substituent Effects on Key Properties

Key Observations :

Functional Group Modifications

Table 2: Functional Group Impact

Key Observations :

- Carboxylic Acid vs. Ester : Ester derivatives (e.g., methyl esters) improve cell permeability but require hydrolysis for activation .

- Hydroxymethyl vs. Aldehyde : The aldehyde group in 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is more reactive, limiting its stability compared to the carboxylic acid analogue .

Fused-Ring and Heterocyclic Analogues

Table 3: Fused-Ring Systems

Key Observations :

- Fused-ring systems (e.g., pyrrolopyridines) exhibit distinct electronic properties, often enhancing bioactivity through planar rigidity and π-π stacking .

Biological Activity

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings.

This compound can be synthesized through several methods, often involving the modification of pyrrole derivatives. The compound is characterized by its hydroxymethyl and carboxylic acid functional groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been reported to inhibit Escherichia coli DNA gyrase with an IC50 value of less than 10 nM, demonstrating potent antibacterial effects against this pathogen . Furthermore, it shows activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 1 μg/mL .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In structure-activity relationship studies, modifications to the pyrrole ring have resulted in compounds with potent anti-TB activity, with some derivatives exhibiting MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound and its analogs could serve as promising candidates for tuberculosis treatment.

Cytotoxicity and Anticancer Effects

In cytotoxicity assays, derivatives of this compound have shown varying degrees of effectiveness against cancer cell lines. For example, certain pyrrolo[1,2-b]pyridazine derivatives demonstrated significant inhibition of cell growth in plant and crustacean cells, indicating potential applications in cancer therapy . The compound's ability to reduce cell viability significantly at higher concentrations underscores its potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its utility in developing new antibacterial agents .

- Antitubercular Evaluation : In a pharmacological study focusing on drug-resistant tuberculosis, derivatives were found to exhibit low cytotoxicity while maintaining potent anti-TB activity .

Data Table: Summary of Biological Activities

Preparation Methods

Synthesis via Pyrrolidine-2-carboxylic Acid Derivatives (Protected Pyrrole Intermediates)

One notable approach involves multi-step synthesis starting from protected pyrrolidine-2-carboxylic acid derivatives, which are then transformed into pyrrole carboxylic acid derivatives with hydroxymethyl substitution.

-

- Use of LHMDS (lithium hexamethyldisilazide) or LDA (lithium diisopropylamide) as strong bases at low temperatures (-78°C) to deprotonate protected amino acid derivatives.

- Addition of acetic formic anhydride dropwise under strict temperature control to introduce formyl groups.

- Subsequent work-up involving quenching with acetic acid and aqueous extraction.

- Treatment with trifluoroacetic acid (TFA) in methylene chloride at low temperature to remove protecting groups and facilitate cyclization.

- Purification by column chromatography to isolate the target pyrrole derivatives.

-

- Yields reported up to ~83% for intermediate protected pyrrole derivatives.

- Final products obtained with yields around 75%.

- Characterization by ^1H NMR confirms the structure with characteristic chemical shifts for pyrrole protons and hydroxymethyl groups.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotonation | LHMDS or LDA, -78°C | - | Under nitrogen atmosphere |

| Formylation | Acetic formic anhydride, THF, -78°C | - | Temperature strictly controlled |

| Quenching and Extraction | Acetic acid, water, ethyl acetate | - | Organic phase dried over MgSO4 |

| Deprotection & Cyclization | TFA, methylene chloride, 5°C to 25°C | - | Stirred 4 hours |

| Purification | Column chromatography | 75-83 | Final pyrrole derivative isolated |

This method is well-documented in patent literature for pyrrolidine-2-carboxylic acid derivatives and their conversion to substituted pyrroles, including hydroxymethyl derivatives.

Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides

A more recent and innovative approach involves the use of sulfur ylides reacting with ketones to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which are structurally related to 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid.

-

- Sulfur ylide undergoes intramolecular cyclization with a ketonic carbonyl group.

- Followed by a 1,3-hydroxy rearrangement leading to the formation of the hydroxy-substituted pyrrole ring.

- This method proceeds under mild conditions without the need for transition metal catalysts.

-

- One-pot operation combining cyclization and rearrangement.

- High yields and operational simplicity.

- Avoids harsh reagents or extreme conditions.

-

- Reactions carried out in common organic solvents.

- Use of base to induce the tandem cyclization.

- Purification by column chromatography on neutral alumina.

-

- Excellent yields reported (often >80%).

- Structural confirmation by X-ray crystallography and advanced NMR techniques (COSY, HSQC, HMBC).

- The method is applicable to a variety of substrates, indicating versatility.

| Parameter | Details |

|---|---|

| Starting Materials | Sulfur ylides and ketones |

| Reaction Conditions | Mild base, room temperature or slightly elevated |

| Reaction Type | Tandem intramolecular cyclization and rearrangement |

| Catalysts | None (transition metal-free) |

| Purification | Column chromatography on neutral alumina |

| Yield | Typically >80% |

| Characterization | X-ray crystallography, 2D NMR (COSY, HSQC, HMBC) |

This approach is described in recent literature (2023) and provides a practical and efficient route to hydroxymethyl-substituted pyrrole carboxylic acids and related compounds.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Protected Pyrrolidine Derivatives | Multi-step, low temp base-mediated formylation | 75-83% | High selectivity, well-established | Requires protection/deprotection steps |

| Sulfur Ylide Tandem Cyclization | One-pot, base-induced cyclization and rearrangement | >80% | Mild conditions, metal-free | Requires sulfur ylide synthesis |

| Halogenated Pyrrole Intermediates | Friedel–Crafts and chlorination steps | ~60% | Access to halogenated intermediates | Multi-step, chromatographic challenges |

Detailed Research Findings

The preparation via protected pyrrolidine derivatives emphasizes the importance of temperature control and the use of strong bases to achieve selective formylation and cyclization, yielding hydroxymethyl-substituted pyrroles with high purity.

The sulfur ylide method represents a novel and efficient synthetic strategy, combining cyclization and rearrangement in a single step, avoiding transition metals and harsh reagents, and providing excellent structural confirmation via spectroscopic methods.

Halogenated intermediates offer a versatile platform for further functionalization but involve more complex purification and moderate yields, making them less favorable for direct synthesis of this compound.

Q & A

Q. What are the key structural features and spectroscopic identifiers for 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid?

The compound (C₆H₇NO₃, MW 141.12 g/mol) contains a hydroxymethyl (-CH₂OH) group at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrrole ring. Key identifiers include:

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves functionalization of pyrrole precursors. A standard approach includes:

- Step 1 : Bromination or oxidation of pyrrole derivatives to introduce the carboxylic acid group at position 2 (e.g., using KMnO₄ in acidic conditions) .

- Step 2 : Hydroxymethylation via Friedel-Crafts alkylation or protective-group strategies (e.g., using formaldehyde derivatives with BF₃·Et₂O catalysis). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers confirm the purity and stability of this compound under experimental conditions?

- Purity : Use HPLC (C18 column, UV detection at 210–280 nm) with acetonitrile/water mobile phases.

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts (e.g., decarboxylation or hydroxymethyl group oxidation) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitutions on the pyrrole ring?

The electron-withdrawing carboxylic acid group at position 2 directs electrophiles to the less deactivated α-positions (e.g., position 4). Computational studies (e.g., DFT calculations using Gaussian) predict charge distribution, showing reduced electron density at position 3 due to the hydroxymethyl group’s inductive effect. Experimental validation via nitration (HNO₃/H₂SO₄) confirms preferential substitution at position 4 .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Scenario : X-ray crystallography (e.g., monoclinic P2₁/c space group) may reveal intermolecular H-bonding (O-H⋯O between carboxylic acid groups), while NMR suggests dynamic proton exchange.

- Resolution : Use variable-temperature NMR to observe H-bonding dynamics. For solid-state vs. solution discrepancies, synchrotron XRD and solid-state NMR correlate packing effects with molecular conformation .

Q. How can computational modeling optimize reaction conditions for derivatization of this compound?

- Case Study : To acylate the hydroxymethyl group without decarboxylation:

Molecular docking (AutoDock Vina) identifies steric hindrance near the carboxylic acid.

Reaction optimization : Use bulky acylating agents (e.g., pivaloyl chloride) in DMF with DMAP catalysis at 0°C to minimize side reactions.

Validate yields via GC-MS and ²⁹Si NMR (if silyl protective groups are used) .

Q. What are the challenges in synthesizing this compound derivatives for bioactive screening?

Key issues include:

- Byproduct formation : Competing reactions at the pyrrole NH (e.g., alkylation). Mitigate by using N-protected intermediates (e.g., tert-butyl carbamate).

- Scale-up limitations : Low solubility in polar solvents. Switch to microwave-assisted synthesis in DMSO to enhance reaction efficiency. Confirm regiochemistry of derivatives via NOESY or X-ray crystallography .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Solid-state structure determination | Space group P2₁/c, Z = 4, R-factor < 0.05 |

| DFT Calculations | Regioselectivity prediction | B3LYP/6-311+G(d,p) basis set |

| LC-MS | Purity/degradation analysis | ESI+ mode, m/z 142.1 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.